molecular formula C14H25N3OS B11169036 2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide

Cat. No.: B11169036
M. Wt: 283.44 g/mol
InChI Key: BSPACXYMZIUPLI-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by its unique structure, which includes an ethyl group, a methylpropyl group, and a hexanamide moiety.

Preparation Methods

The synthesis of 2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Alkyl Groups: The ethyl and methylpropyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Amidation: The final step involves the formation of the hexanamide moiety through an amidation reaction, where the thiadiazole derivative is reacted with hexanoic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring or the alkyl chains are replaced with other groups using suitable reagents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide can be compared with other similar compounds, such as:

    2-ethyl-N-(2-methoxyphenyl)hexanamide: This compound has a similar structure but with a methoxyphenyl group instead of the thiadiazole ring.

    2-ethyl-N-methylhexanamide: This compound has a simpler structure with a methyl group instead of the thiadiazole ring and methylpropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H25N3OS

Molecular Weight

283.44 g/mol

IUPAC Name

2-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]hexanamide

InChI

InChI=1S/C14H25N3OS/c1-5-7-8-11(6-2)13(18)15-14-17-16-12(19-14)9-10(3)4/h10-11H,5-9H2,1-4H3,(H,15,17,18)

InChI Key

BSPACXYMZIUPLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC(C)C

Origin of Product

United States

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